Perfluoropinacol

Catalog No.
S575692
CAS No.
918-21-8
M.F
C6H2F12O2
M. Wt
334.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoropinacol

CAS Number

918-21-8

Product Name

Perfluoropinacol

IUPAC Name

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol

Molecular Formula

C6H2F12O2

Molecular Weight

334.06 g/mol

InChI

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H

InChI Key

GKDCWKGUOZVDFX-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O

Synonyms

perfluoropinacol

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O
  • Synthesis

    Some studies explore methods for synthesizing perfluoropinacol. A 1959 patent describes a method for producing perfluoropinacol by reducing hexafluoroacetone [].

  • Properties

    Due to the presence of multiple fluorine atoms, perfluoropinacol is expected to be highly resistant to chemicals and water. However, there seems to be a lack of readily available scientific literature on its specific properties.

Perfluoropinacol is a fully fluorinated compound characterized by a unique structure that includes two hydroxyl groups bonded to a carbon skeleton. Its chemical formula is C${6}$F${12}$O$_{2}$, which indicates the presence of six carbon atoms, twelve fluorine atoms, and two oxygen atoms. This compound is notable for its bidentate nature, allowing it to act as a ligand in coordination chemistry. Its fully fluorinated structure imparts distinctive physical and chemical properties, such as high thermal stability and low surface tension, making it useful in various applications.

Perfluoropinacol's primary function in organic synthesis lies in its ability to activate Lewis acids. It achieves this by forming a complex with the Lewis acid, increasing its electrophilicity and facilitating its interaction with substrates. Additionally, the geminal diol functionality can act as a hydrogen bond acceptor, aiding in the activation of other reaction components [].

  • Perfluorinated compounds are often persistent in the environment. Handle with care to avoid environmental contamination [].
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
Due to its reactive hydroxyl groups. Some significant reactions include:

  • Formation of Adducts: Perfluoropinacol readily forms addition complexes with various alcohols and ketones, which can be useful in organic synthesis .
  • Reductive Dimerization: It can undergo reductive dimerization when reacted with sodium in donor solvents, resulting in the formation of ionic disodium alkoxide derivatives .
  • Reactivity with Sulfur Tetrafluoride: The reaction of perfluoropinacol with sulfur tetrafluoride has been studied, revealing insights into its reactivity and potential applications in fluorination processes .

The synthesis of perfluoropinacol can be achieved through various methods:

  • Reduction of Hexafluoroacetone: One common synthesis route involves the reductive dimerization of hexafluoroacetone using sodium in a donor solvent, leading to the formation of perfluoropinacol .
  • Fluorination Reactions: Other synthetic approaches may involve fluorination reactions that introduce fluorine atoms into organic precursors, ultimately yielding perfluoropinacol.

These methods underscore the versatility of perfluoropinacol as a synthetic intermediate in the production of fluorinated compounds.

Perfluoropinacol finds utility in several fields:

  • Coordination Chemistry: Its bidentate nature makes it valuable as a ligand in coordination complexes, particularly in catalysis .
  • Electrolyte Development: Research has indicated potential applications in developing electrolytes for batteries, where perfluoropinacol-based compounds exhibit stability and conductivity .
  • Organic Synthesis: It serves as a reagent in various organic reactions, including organocatalytic processes like the Beckmann rearrangement.

Studies on the interactions of perfluoropinacol with other chemical species have highlighted its ability to form stable complexes. For instance, its interaction with sodium borohydride has been explored to create sodium bis(perfluoropinacol) borate-based electrolytes . These interactions are crucial for understanding the compound's behavior in different chemical environments and its potential applications.

Perfluoropinacol shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Perfluoro-tert-butanolFully Fluorinated AlcoholHigh lipophilicity; used in specialty solvents
PerfluoroethylcyclopentaneFully Fluorinated CycloalkaneExhibits unique ring strain effects; used in materials science
PerfluorodimethylcyclohexaneFully Fluorinated CycloalkaneKnown for stability under extreme conditions

Perfluoropinacol stands out due to its bidentate ligand capabilities and its application as an electrolyte component, making it particularly valuable in both coordination chemistry and materials science.

Historical Evolution of Synthesis Protocols

Early Reduction Approaches with Hexafluoroacetone

The synthesis of perfluoropinacol, chemically known as 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, has its origins in early reduction methodologies developed in the mid-20th century [1]. The foundational approach involves the reductive dimerization of hexafluoroacetone, a process first documented in patent literature from 1959 [1]. This early methodology established the basic principle that hexafluoroacetone could serve as the primary precursor for perfluoropinacol synthesis through controlled reduction reactions [1].

The initial reduction approaches utilized sodium metal as the reducing agent in donor solvents, specifically targeting the bimolecular reduction of hexafluoroacetone [1]. According to the patent documentation, perfluoropinacol was prepared by the bimolecular reduction of hexafluoroacetone in the presence of alcohols containing hydrogen atoms on the carbon adjacent to the hydroxyl group [1]. This process represents one of the earliest documented synthetic pathways for accessing this highly fluorinated diol compound [1].

Research conducted by Allan, Janzen, and Willis demonstrated that the reductive dimerization of hexafluoroacetone through reaction with sodium in donor solvents leads to the formation of the ionic disodium alkoxide of perfluoropinacol [8]. Their work revealed that this reaction could be performed in tetrahydrofuran, where hexafluoroacetone, sodium metal, and the solvent were combined in sealed reaction tubes under inert atmosphere conditions [8]. The reaction typically required three days of agitation at room temperature, during which the initially colorless solution developed a dark orange coloration as the sodium was consumed [8].

Alternative early reduction methods included the use of isopropanol and triphenylphosphite as reducing agents [8] [28]. The triphenylphosphine-mediated reduction involved the formation of a phosphorane intermediate, which upon hydrolysis liberated perfluoropinacol [28]. These early approaches established multiple synthetic routes to the target compound, providing flexibility in reaction conditions and reagent selection [8] [28].

The mechanistic understanding of these early reduction processes revealed that hexafluoroacetone undergoes an initial electron transfer step to form hexafluoroacetone ketyl radical, which subsequently dimerizes to yield the perfluoropinacol framework [8]. This radical mechanism was supported by electron paramagnetic resonance studies that demonstrated the stable existence of hexafluoroacetone ketyl in acetonitrile solution [8].

Modern Catalytic Fluorination Strategies

Contemporary synthetic approaches to perfluoropinacol have evolved to incorporate sophisticated catalytic fluorination methodologies that offer improved selectivity, efficiency, and environmental compatibility [30] [31]. Modern catalytic fluorination strategies represent a significant advancement over traditional reduction approaches, providing access to perfluorinated compounds through more controlled and sustainable processes [30] [31].

The development of transition metal-catalyzed fluorination reactions has opened new pathways for constructing perfluorinated frameworks [30] [34]. These methodologies typically employ palladium, copper, or other transition metals as catalysts to facilitate carbon-fluorine bond formation under mild reaction conditions [30] [34]. The catalytic approaches often utilize nucleophilic fluoride sources in combination with suitable oxidants, enabling the selective introduction of fluorine atoms into organic substrates [30] [34].

Recent advances in catalytic fluorination have focused on the development of novel fluorinating reagents that offer enhanced selectivity and reactivity [31] [33]. These include the use of N-fluorobenzenesulfonimide, Selectfluor, and other electrophilic fluorinating agents that can operate under mild conditions while providing excellent functional group tolerance [31] [33]. The strategic choice of fluorinating reagents allows for the controlled introduction of multiple fluorine atoms, which is essential for accessing highly fluorinated compounds like perfluoropinacol [31] [33].

Phase transfer catalysis has emerged as a particularly valuable strategy for fluorination reactions, enabling the efficient transfer of fluoride ions across phase boundaries to facilitate carbon-fluorine bond formation [30]. This approach has proven especially useful for large-scale fluorination processes, where the ability to work in heterogeneous systems provides operational advantages [30].

The application of continuous flow technology to catalytic fluorination has revolutionized the field by enabling safer handling of fluorinating reagents and improved reaction control [31] [26]. Continuous flow methods allow for precise temperature and residence time control, leading to enhanced selectivity and reduced formation of undesired byproducts [26]. These technological advances have made catalytic fluorination more amenable to industrial implementation [26].

Industrial-Scale Manufacturing Processes

Purification Techniques for High-Purity Grades

The production of high-purity perfluoropinacol for commercial applications requires sophisticated purification techniques that can effectively remove trace impurities while maintaining the integrity of the target compound [14] [15]. Industrial purification processes must address the unique challenges associated with highly fluorinated compounds, including their chemical inertness and specialized handling requirements [14] [15].

Distillation represents the primary purification method for perfluoropinacol, taking advantage of its defined boiling point of 129°C at atmospheric pressure [14] [15] [37]. The compound exhibits a melting point range of 20-24°C, allowing for both liquid and solid-phase purification approaches depending on the specific requirements [14] [15] [37]. Industrial distillation systems must be constructed from materials that are compatible with highly fluorinated compounds to prevent corrosion and contamination [14] [15].

Crystallization techniques are employed to achieve the highest purity grades of perfluoropinacol [14] [15]. The compound forms crystalline structures that can be recrystallized from appropriate solvents to remove impurities [15]. The selection of recrystallization solvents is critical, as they must dissolve the target compound while excluding impurities [15]. Common solvents used in industrial crystallization processes include fluorinated alcohols and other compatible organic solvents [15].

Column chromatography methods are utilized for analytical-grade purifications where extremely high purity is required [36]. These techniques employ specialized stationary phases that are compatible with fluorinated compounds and can provide excellent separation of closely related impurities [36]. Silica gel and other adsorbents are commonly used, with elution conditions optimized for the specific impurity profile of the crude material [36].

Sublimation techniques offer an alternative purification approach for perfluoropinacol, particularly useful for removing non-volatile impurities [9]. This method takes advantage of the compound's volatility characteristics and can provide high-purity material through controlled heating under reduced pressure [9]. Industrial sublimation equipment must be designed to handle fluorinated compounds safely while maintaining high throughput [9].

Thermodynamic Behavior

Phase Transition Characteristics (Melting/Boiling Points)

Perfluoropinacol exhibits distinctive phase transition properties that reflect its unique perfluorinated molecular structure. The compound demonstrates melting point characteristics ranging from 20 to 26 degrees Celsius, with most commercial sources reporting values between 26 degrees Celsius [1] [2] [3] [4] [5]. This relatively low melting point, particularly when compared to its non-fluorinated analog pinacol (40-43 degrees Celsius) [6], indicates that intermolecular forces in the perfluorinated compound are significantly altered by the presence of the extensive fluorine substitution.

The boiling point of perfluoropinacol has been consistently reported at 129 degrees Celsius across multiple independent sources [1] [2] [3] [4] [5]. This value represents a substantial depression compared to conventional pinacol (171-173 degrees Celsius) [6] [7], demonstrating the impact of perfluorination on vapor pressure characteristics. The lower boiling point relative to the parent pinacol compound can be attributed to the weakened intermolecular hydrogen bonding capabilities of the perfluorinated structure, despite the increased molecular mass from fluorine substitution.

At ambient temperature (20 degrees Celsius), perfluoropinacol exists as either a low melting point solid or liquid [1] [3] [4], indicating its proximity to the solid-liquid phase boundary under standard laboratory conditions. This property makes the compound particularly convenient for synthetic applications where liquid-phase reactions are preferred.

Vapor Pressure and Sublimation Properties

The vapor pressure characteristics of perfluoropinacol have been investigated in the context of broader studies on perfluoroalkyl substances (PFAS). Research on related perfluorinated compounds indicates that sublimation behavior is a significant consideration for compounds in this chemical class [8] [9]. Studies employing the Knudsen effusion method have demonstrated that perfluorinated alcohols and related compounds exhibit measurable sublimation vapor pressures at ambient temperatures [8] [9].

The thermodynamic properties of perfluoropinacol suggest that it possesses moderate volatility at elevated temperatures, consistent with its reported boiling point. The compound's vapor pressure profile is expected to follow typical fluorocarbon behavior, where the extensive fluorine substitution creates a balance between increased molecular mass (leading to lower vapor pressure) and weakened intermolecular interactions (leading to higher vapor pressure) [8].

Sublimation enthalpy considerations for perfluoropinacol can be extrapolated from studies on structurally related perfluoroalkyl substances, which typically show sublimation enthalpies in the range of 80-120 kilojoules per mole [8] [9]. The unique geminal diol structure with bulky trifluoromethyl substituents likely influences both the magnitude and temperature dependence of vapor pressure characteristics.

Spectroscopic Fingerprints

Multinuclear Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹⁹F, ¹¹B)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of perfluoropinacol displays a characteristically simple pattern due to the limited number of hydrogen-containing groups in the molecule. The most prominent feature is the hydroxyl proton resonance, which appears as a broad signal due to exchange processes and the strong electron-withdrawing effects of the surrounding perfluoroalkyl groups [10] [11]. The chemical shift of these hydroxyl protons is significantly downfield compared to conventional alcohols, reflecting the powerful deshielding effect of the multiple trifluoromethyl substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F Nuclear Magnetic Resonance spectrum of perfluoropinacol provides the most structurally informative spectroscopic data due to the twelve fluorine atoms present in the molecule. Research has shown that fluorine Nuclear Magnetic Resonance spectroscopy is particularly powerful for analyzing perfluorinated compounds, offering exceptional resolution and sensitivity [12] [13] [14].

The fluorine spectrum exhibits multiple distinct resonances corresponding to the different fluorine environments within the molecule. The trifluoromethyl groups attached to the carbon centers bearing the hydroxyl functionalities show characteristic chemical shifts in the range typical for CF₃ groups adjacent to hydroxyl-bearing carbons [15] [16]. Studies of related perfluoropinacolate complexes have revealed that the fluorine signals can be used as diagnostic probes for monitoring coordination and complexation behavior [16].

Advanced ¹⁹F Nuclear Magnetic Resonance techniques, including multinuclear correlation experiments, have been employed to elucidate the complete structural assignment of perfluoropinacol derivatives [14]. The substantial chemical shift range of fluorine (exceeding 400 parts per million) enables clear differentiation between the various fluorine environments, making this technique particularly valuable for structural characterization and purity assessment [17].

Boron-11 Nuclear Magnetic Resonance (¹¹B Nuclear Magnetic Resonance)

While perfluoropinacol itself does not contain boron, its derivatives and complexes with boron-containing species have been extensively studied using ¹¹B Nuclear Magnetic Resonance spectroscopy. Research has demonstrated that perfluoropinacol acts as a highly effective bidentate ligand for boron centers, forming stable perfluoropinacolate esters [18] [19] [20].

¹¹B Nuclear Magnetic Resonance studies of perfluoropinacolate boron complexes reveal chemical shifts typically in the range of 30-50 parts per million, characteristic of tetracoordinate boron environments [19] [21] [22]. The formation of perfluoropinacolate boronic esters results in significant changes in the ¹¹B chemical shift compared to the free boronic acid precursors, providing a clear spectroscopic signature for complex formation [19].

Studies have shown that the additive perfluoropinacol provides a transient, electrophilic boronic ester that serves as an internal Lewis acid in catalytic applications [19]. The ¹¹B Nuclear Magnetic Resonance spectroscopic evidence supports the formation of highly electrophilic boron centers when perfluoropinacol coordinates to boronic acids, making these complexes powerful catalysts for various organic transformations [11] [19].

Vibrational Spectroscopy Analysis (Infrared/Raman)

Infrared Spectroscopy Analysis

The infrared spectrum of perfluoropinacol exhibits characteristic absorption patterns that reflect its unique structural features. Historical spectroscopic studies have documented key absorption bands for the compound [23]. The hydroxyl stretching vibrations appear as strong bands in the 3300-3600 wavenumber region, with the exact position influenced by hydrogen bonding interactions and the electron-withdrawing effects of the perfluoroalkyl substituents [23].

The most distinctive features of the infrared spectrum are the carbon-fluorine stretching vibrations, which dominate the fingerprint region between 1000-1400 wavenumbers [15] [23]. These absorptions are characteristic of perfluoroalkyl compounds and provide definitive identification of the perfluorinated nature of the molecule. Studies on related perfluoroalkyl compounds have shown that the carbon-fluorine stretching region is highly diagnostic, with specific patterns corresponding to CF₃ and CF₂ groups [24] [25].

Research has identified characteristic frequencies associated with the five-membered ring system derived from perfluoropinacol, appearing at approximately 1100, 1000, 950, 880, and 740 wavenumbers [15]. These bands are consistently observed in perfluoropinacol derivatives and provide a spectroscopic fingerprint for compounds containing this structural motif.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly valuable for perfluorinated compounds where certain vibrational modes may be more Raman-active than infrared-active. Recent computational studies employing density functional theory calculations have predicted Raman spectra for various perfluoroalkyl substances, including structural analogs of perfluoropinacol [26].

The Raman spectrum is expected to show strong scattering from carbon-fluorine bonds, which typically exhibit high polarizability. The symmetric stretching modes of the trifluoromethyl groups are particularly prominent in Raman spectra of perfluorinated compounds [27]. Studies of related perfluoroalkyl substances have demonstrated that Raman spectroscopy can effectively distinguish between different types of carbon-fluorine environments, providing structural specificity complementary to infrared analysis [26].

Vibrational Mode Assignments

The vibrational analysis of perfluoropinacol benefits from comparison with studies of related fluorinated alcohols and perfluoroalkyl compounds. The molecular vibrations are significantly influenced by the heavy fluorine atoms, which tend to remain relatively stationary during vibrational motion while the carbon skeleton exhibits coupled oscillatory behavior [24]. This creates complex vibrational patterns where individual modes are less localized than in conventional organic compounds.

The presence of the geminal diol functionality introduces additional complexity to the vibrational spectrum, with hydroxyl bending and carbon-oxygen stretching modes appearing in characteristic regions. The interaction between the hydroxyl groups and the perfluoroalkyl substituents creates unique vibrational signatures that distinguish perfluoropinacol from both conventional diols and simple perfluoroalkyl compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (97.44%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

918-21-8

Wikipedia

Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol

Dates

Last modified: 08-15-2023

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